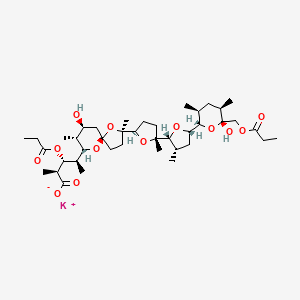
Laidlomycinpropionatepotassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laidlomycin propionate potassium is a semi-synthetic variant of laidlomycin, a natural product derived from the bacterium Streptomyces. It is primarily used as a veterinary antibiotic to control gram-positive bacteria and as a feed additive to improve feed efficiency in cattle . This compound is also known for its role as a poultry coccidiostat .
Preparation Methods
Laidlomycin propionate potassium is typically prepared through the fermentation of Streptoverticillium eurocidicum, followed by extraction to produce a fermentation product containing 90% or more laidlomycin . The semi-synthetic variant is then produced by reacting laidlomycin with propionic acid and potassium hydroxide under controlled conditions . Industrial production methods involve large-scale fermentation and subsequent chemical modification to achieve the desired purity and activity .
Chemical Reactions Analysis
Laidlomycin propionate potassium undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly with halogens, can produce different analogs of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Laidlomycin propionate potassium has a wide range of scientific research applications:
Mechanism of Action
Laidlomycin propionate potassium exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, preventing the formation of functional ribosomes and thus inhibiting protein synthesis . Additionally, it acts as an ionophore, facilitating the transport of ions across cell membranes, which disrupts ion gradients and affects cellular processes .
Comparison with Similar Compounds
Laidlomycin propionate potassium is part of the ionophore class of antibiotics, which includes other compounds such as monensin, lasalocid, salinomycin, and narasin . Compared to these similar compounds, laidlomycin propionate potassium is unique in its specific ion transport properties and its effectiveness in improving feed efficiency in cattle .
Monensin: Widely used in ruminant nutrition for its ability to alter rumen fermentation and improve feed efficiency.
Lasalocid: Known for its broad-spectrum activity against coccidia and its use in poultry and cattle.
Salinomycin: Primarily used in poultry for coccidiosis control.
Narasin: Similar to salinomycin, used in poultry and swine for its anticoccidial properties.
Laidlomycin propionate potassium stands out due to its specific molecular structure and its dual role as both an antibiotic and a growth promoter .
Properties
Molecular Formula |
C40H65KO13 |
|---|---|
Molecular Weight |
793.0 g/mol |
IUPAC Name |
potassium;(2S,3R,4R)-4-[(2R,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate |
InChI |
InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28-,29+,32-,33+,34-,35+,37+,38+,39+,40-;/m0./s1 |
InChI Key |
OXNOQXLCECXEBU-NURWUMJSSA-M |
Isomeric SMILES |
CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@@H]2C[C@@H]([C@@H](O2)[C@]3(CC[C@@H](O3)[C@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] |
Canonical SMILES |
CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


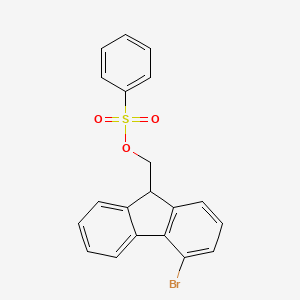
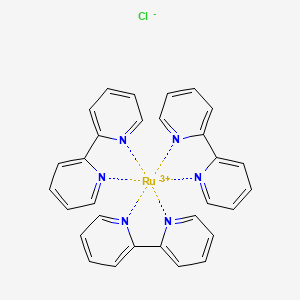
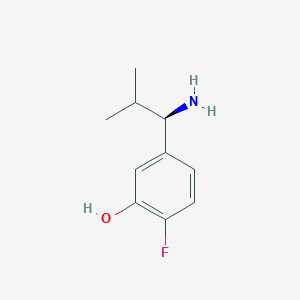
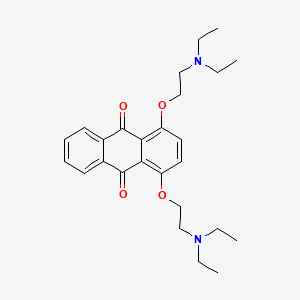
![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
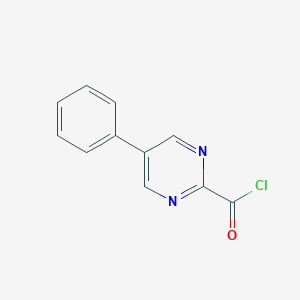
![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
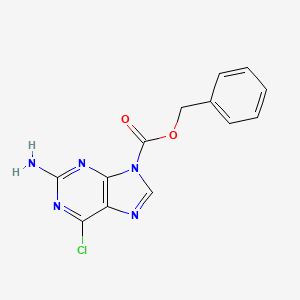
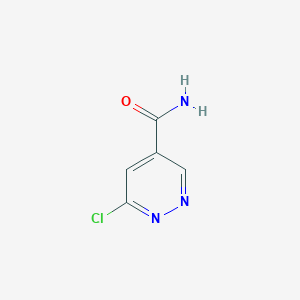
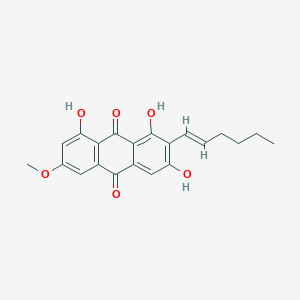
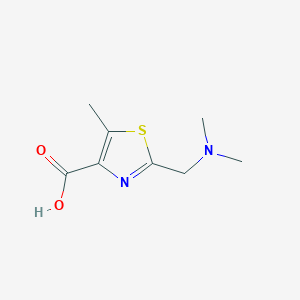
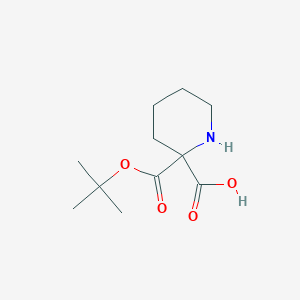
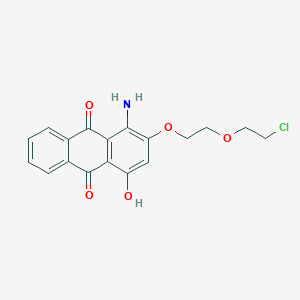
![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)
